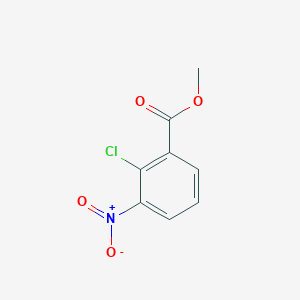

Methyl 2-chloro-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCQPBVZKBEHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968315 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-14-3 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-3-nitrobenzoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-chloro-3-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Properties and Data

This compound is a white solid organic compound.[1][2] It is a vital building block in the synthesis of more complex molecules due to its reactive functional groups.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53553-14-3 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point (Predicted) | 319.5 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) | [4] |

| ¹³C NMR | Data not available for the target compound. See Appendix A for data on related compounds. | |

| Infrared (IR) | Data not available for the target compound. See Appendix B for data on a related compound. | |

| Mass Spectrometry (MS) | Data not available for the target compound. See Appendix C for data on an isomer. |

Synthesis of this compound

The primary synthetic route to this compound is the Fischer esterification of 2-chloro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of this compound.[4]

Materials:

-

2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)

-

Methanol (80 mL)

-

Concentrated sulfuric acid (2.0 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL).

-

Stir the reaction mixture overnight under reflux conditions.

-

Upon completion of the reaction, remove the methanol by vacuum concentration.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the organic phase under vacuum to obtain this compound as a white solid (10.6 g, 99% yield).[4]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] A notable application is in the production of the fungicide Acibenzolar-S-methyl.[1]

Synthesis of Acibenzolar-S-methyl

The synthesis of Acibenzolar-S-methyl from this compound involves a multi-step process.[1]

Biological Activity and Signaling Pathways

Acibenzolar-S-methyl, synthesized from this compound, is not directly fungicidal but acts as a plant activator, inducing Systemic Acquired Resistance (SAR).[1][5]

Mechanism of Action of Acibenzolar-S-methyl

Acibenzolar-S-methyl mimics the natural plant defense signaling molecule, salicylic acid. It works by activating the plant's own defense system, leading to the increased transcription of genes controlled by W-box elements, such as CAD1, NPR1, and PR2.[5] This results in a broad-spectrum resistance to various pathogens.

Solubility

Appendix A: ¹³C NMR Data of Related Compounds

-

Methyl 3-nitrobenzoate (CDCl₃, 50 MHz): δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6.[6]

-

2-Chloro-3-nitrobenzoic acid: ¹³C NMR data is available for this precursor.[7]

Appendix B: Infrared (IR) Spectroscopy of a Related Compound

The IR spectrum of Methyl m-nitrobenzoate shows characteristic peaks for the following functional groups:

-

C=O stretch (ester): 1750-1735 cm⁻¹

-

C-O stretch (ester): 1310-1250 cm⁻¹

-

N-O asymmetric stretch (nitro): 1550-1500 cm⁻¹

-

N-O symmetric stretch (nitro): 1360-1290 cm⁻¹

-

C=C stretch (aromatic): 1640-1590 cm⁻¹[8]

Appendix C: Mass Spectrometry of an Isomer

Methyl 4-chloro-3-nitrobenzoate (GC-MS, EI):

-

m/z: 184 (99.99%), 138 (39.30%), 215 (35.80%), 186 (35.20%), 185 (21.90%)[9]

References

- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 53553-14-3 [amp.chemicalbook.com]

- 5. Acibenzolar-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-3-nitrobenzoic acid(3970-35-2) 13C NMR [m.chemicalbook.com]

- 8. homework.study.com [homework.study.com]

- 9. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-chloro-3-nitrobenzoate

CAS Number: 53553-14-3

This technical guide provides a comprehensive overview of Methyl 2-chloro-3-nitrobenzoate, a key chemical intermediate used in various research and development applications. The document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and material science.

Physicochemical Properties

This compound is a light yellow to yellow solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a methyl ester, a chloro group, and a nitro group. These functional groups, particularly the electron-withdrawing nitro and chloro substituents, impart significant reactivity to the molecule, making it a valuable building block in organic synthesis.

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 53553-14-3 | [2] |

| Molecular Formula | C₈H₆ClNO₄ | [2] |

| Molecular Weight | 215.59 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 319.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, Sealed in dry environment |

Synthesis and Experimental Protocols

This compound is typically synthesized via a Fischer esterification reaction from its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid, using methanol in the presence of an acid catalyst.

General Synthesis Protocol

A detailed procedure for the synthesis of this compound is as follows:[1]

-

Reaction Setup: To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL) as a catalyst.

-

Reaction Execution: Stir the reaction mixture overnight under reflux conditions. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: Upon completion of the reaction, remove the methanol by vacuum concentration.

-

Extraction: Add water to the residue and perform an extraction with ethyl acetate.

-

Washing: Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated brine.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under vacuum to yield the target compound, this compound. This procedure has been reported to yield a white solid with a high purity (99%).[1]

The overall workflow for the synthesis and purification is visualized below.

Applications in Research and Development

This compound serves as a vital organic intermediate in several sectors. Its versatile reactivity makes it an indispensable compound for chemical innovation.

-

Agrochemicals: It is a key precursor in the preparation of benzothiadiazole derivatives, which are investigated for their potential use as agrochemical microbicides, including herbicides, insecticides, and fungicides.[1]

-

Pharmaceuticals: In pharmaceutical research, its structure is leveraged as a building block for creating more complex molecular scaffolds. These scaffolds can be further modified to synthesize novel therapeutic agents with potential biological activities, such as anti-inflammatory or antimicrobial effects.

-

Material Science: The compound's properties are suitable for the development of specialty polymers and coatings, contributing to enhanced material performance in various industrial applications.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Spectroscopy | Data | Reference |

| ¹H NMR | (CDCl₃, δ in ppm): 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) | [1] |

| ¹³C NMR | Predicted: Aromatic carbons (6 signals, ~120-150 ppm), Carbonyl carbon (1 signal, ~165 ppm), Methoxy carbon (1 signal, ~53 ppm) | N/A |

| IR Spectroscopy | Predicted: C=O stretch (~1720-1740 cm⁻¹), Ar-NO₂ symmetric & asymmetric stretches (~1350 cm⁻¹ and ~1530 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) | N/A |

Note: Experimental ¹³C NMR and IR data were not available in the searched literature. Predicted values are based on the compound's known functional groups and spectral data of analogous structures.

Reactivity Profile

The chemical reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. The chloro and nitro groups are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution. The ester group is also deactivating. This electronic profile makes the compound a versatile substrate for introducing further functionalities.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide on Methyl 2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl 2-chloro-3-nitrobenzoate, a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Core Properties

This compound is a solid, white organic compound.[1] Its chemical structure, featuring a chlorinated and nitrated benzoic acid methyl ester, makes it a versatile building block in organic synthesis. The presence of both an electron-withdrawing nitro group and a halogen substituent imparts significant reactivity, allowing for the introduction of specific functionalities into more complex molecules.[2]

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [1][3] |

| Molecular Weight | 215.59 g/mol | [2][3][4] |

| CAS Number | 53553-14-3 | [2] |

| Appearance | White Solid | [1][2] |

| Purity (Typical) | ≥ 97% | [3] |

Experimental Protocols

The synthesis of nitroaromatic compounds like this compound often involves electrophilic aromatic substitution reactions. A general protocol for the nitration of a related compound, methyl benzoate, is described below, which can be adapted for the synthesis of this compound.

Synthesis of a Nitroaromatic Ester (General Procedure)

This procedure demonstrates the nitration of a methyl benzoate derivative.

Materials:

-

Methyl benzoate derivative

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Methanol

-

Ice

Procedure:

-

In a flask, dissolve the methyl benzoate derivative in cooled, concentrated sulfuric acid.[5]

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.[6]

-

Add the nitrating mixture dropwise to the solution of the methyl benzoate derivative, maintaining a low temperature (typically 5-15°C) with an ice bath.[5]

-

After the addition is complete, allow the reaction to proceed for a short period at room temperature.[6]

-

Pour the reaction mixture over crushed ice to precipitate the crude product.[5]

-

Isolate the solid product by vacuum filtration and wash with cold water.[5]

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[5][7]

Characterization: The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2]

-

Melting Point Analysis: To compare the experimental melting point with the literature value.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroaromatic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 53553-14-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. Methyl 3-Nitrobenzoate Lab Report - 820 Words | Bartleby [bartleby.com]

Spectroscopic and Synthetic Profile of Methyl 2-chloro-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of Methyl 2-chloro-3-nitrobenzoate (CAS Number: 53553-14-3). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation.

Chemical Structure and Properties

This compound is a nitroaromatic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[2][3] Its structure, featuring a chlorinated and nitrated benzene ring with a methyl ester group, makes it a versatile building block in organic synthesis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While a complete experimental dataset is not available in the reviewed literature, this guide compiles the confirmed data and provides expected values for missing spectra based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.95 | dd | Ar-H |

| 7.84 | dd | Ar-H |

| 7.48 | t | Ar-H |

| 3.98 | s | -OCH₃ |

Data obtained in CDCl₃ solvent.

Note on ¹³C NMR Data: Specific experimental ¹³C NMR data for this compound was not found in the surveyed literature. However, analysis of the precursor, 2-Chloro-3-nitrobenzoic acid, and other substituted methyl benzoates can provide an estimation of the expected chemical shifts.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2960-2850 | Methyl C-H | Stretching |

| 1735-1750 | Ester C=O | Stretching |

| 1600-1585, 1500-1400 | Aromatic C=C | In-ring stretching |

| 1550-1490 | Nitro N=O | Asymmetric Stretching |

| 1355-1315 | Nitro N=O | Symmetric Stretching |

| 1250-1000 | Ester C-O | Stretching |

| 800-700 | Aromatic C-H | Out-of-plane Bending |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound was not found in the reviewed literature. Mass spectrometry data for isomers such as Methyl 2-chloro-5-nitrobenzoate, Methyl 2-chloro-4-nitrobenzoate, and Methyl 4-chloro-3-nitrobenzoate are available and show a molecular ion peak (M+) at m/z 215, corresponding to the molecular weight. The fragmentation patterns are influenced by the positions of the chloro and nitro substituents.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.

Synthesis of this compound

This protocol is based on the esterification of 2-chloro-3-nitrobenzoic acid.

Procedure:

-

A solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (2.0 mL) is carefully added to the solution.

-

The reaction mixture is stirred and heated under reflux overnight.

-

After the reaction is complete, the methanol is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with ethyl acetate.

-

The organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

The organic phase is then dried over anhydrous magnesium sulfate.

-

The solvent is removed by vacuum concentration to yield this compound as a white solid.[8]

Spectroscopic Characterization

The following are general protocols for acquiring the spectroscopic data.

3.2.1. NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3.2.2. IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC-MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature program is used to ensure good chromatographic separation, for example, starting at 70°C and ramping up to 280°C.

-

Mass Range: m/z 40-500.

-

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. 53553-14-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]

- 5. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencing.com [sciencing.com]

- 8. rsc.org [rsc.org]

In-depth Technical Guide to the Safety Data Sheet (SDS) for Methyl 2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 2-chloro-3-nitrobenzoate (CAS No. 53553-14-3), a key intermediate in the pharmaceutical, agrochemical, and material science industries. The information is compiled and presented to meet the needs of researchers and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is a white solid with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1] It is utilized as a versatile building block in organic synthesis, particularly in the preparation of benzothiadiazole derivatives used as agrochemical microbicides.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53553-14-3 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 70 °C | [2] |

| Boiling Point | 319.5 ± 22.0 °C (Predicted) | [2] |

| Purity | ≥ 97% |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 2: GHS Classification for this compound

| Classification | Code | Description |

| Signal Word | Warning | |

| Pictogram | Exclamation Mark | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The following diagram illustrates the logical workflow for hazard identification and response based on the GHS classification.

Caption: GHS Hazard and Response Workflow.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE).

-

Prevent the dispersion of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands and face thoroughly after handling.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dark, and dry place.

-

Store away from incompatible materials such as oxidizing agents.

-

Some suppliers recommend storage at 0 - 8 °C.[1]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust respirator.

-

Hand Protection: Protective gloves.

-

Eye Protection: Safety glasses. A face-shield may be required in some situations.

-

Skin and Body Protection: Protective clothing and boots.

The following diagram illustrates the recommended personal protective equipment for handling this chemical.

Caption: Recommended Personal Protective Equipment.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation or a rash occurs, seek medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.

-

Ingestion: Rinse mouth. Seek medical advice/attention if you feel unwell.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.

-

Hazardous Combustion Products: May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon dioxide, carbon monoxide, and nitrogen oxides.

The logical flow of first aid response is depicted in the diagram below.

Caption: First Aid Response Flowchart.

Toxicological Information

Currently, there is no publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. The provided GHS hazard statements indicate that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available. The information is typically generated by chemical manufacturers and suppliers and is often proprietary.

However, a general synthesis protocol for this compound has been described:

Synthesis of this compound:

-

To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), concentrated sulfuric acid (2.0 mL) is added.

-

The reaction mixture is stirred overnight under reflux conditions.

-

Upon completion of the reaction, the methanol is removed by vacuum concentration.

-

Water is added to the residue, and the mixture is extracted with ethyl acetate.

-

The organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

The organic phase is dried with magnesium sulfate.

-

The target compound, this compound, is obtained as a white solid by vacuum concentration.[2]

The following diagram outlines the workflow for this synthesis.

Caption: Synthesis Workflow.

References

Solubility Profile of Methyl 2-chloro-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-chloro-3-nitrobenzoate. Due to a lack of publicly available quantitative solubility data, this document focuses on the compound's physical properties, a qualitative solubility assessment based on its chemical structure, and a detailed experimental protocol for determining its solubility in common organic solvents.

Introduction

This compound is a solid organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in different solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile is therefore essential for optimizing its use in research and manufacturing.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide foundational information for handling and for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 62 - 65 °C |

| Boiling Point | No information available |

| Solubility in Water | No information available |

Qualitative Solubility Assessment

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.

The structure of this compound includes:

-

A nonpolar benzene ring.

-

Polar functional groups: a chloro group (-Cl), a nitro group (-NO₂), and a methyl ester group (-COOCH₃).

The presence of the polar ester, nitro, and chloro groups suggests that this compound will exhibit some degree of polarity. Therefore, it is expected to be:

-

Sparingly soluble to insoluble in nonpolar solvents such as hexanes and cyclohexane, due to the influence of its polar functional groups.

-

Soluble in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar groups of the molecule.

-

Soluble in polar protic solvents like methanol, ethanol, and isopropanol. The oxygen atoms in the ester and nitro groups can act as hydrogen bond acceptors.[3]

-

Likely insoluble in water . While the molecule has polar groups capable of hydrogen bonding with water, the large, nonpolar aromatic ring is expected to dominate, making it hydrophobic.[3] Generally, esters are insoluble in water.[4]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

-

Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

"Methyl 2-chloro-3-nitrobenzoate" melting point and physical state

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-chloro-3-nitrobenzoate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical intermediates is paramount for their effective application in synthesis and discovery. This technical guide focuses on this compound, a key organic intermediate.

Physicochemical Properties

This compound is a compound utilized in the synthesis of various molecules, including benzothiadiazole derivatives which have applications as agrochemical microbicides.[1] Its chemical structure, featuring a chlorinated and nitrated benzoic acid methyl ester, makes it a valuable building block in medicinal and materials science research.[2]

Physical State and Appearance

At room temperature, this compound exists as a solid.[1][2] Its appearance is typically described as a white to light yellow solid.[1][2]

Quantitative Data Summary

The key quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 70 °C | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [2][3] |

| CAS Number | 53553-14-3 | [1][2][3] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following is a generalized experimental protocol for determining the melting point of a compound like this compound using a standard melting point apparatus.

Materials and Equipment

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to within 15-20 °C below the literature value of 70 °C).

-

Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point. A slower heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the onset of melting.

-

Record the temperature at which the entire sample has completely liquefied. This is the completion of melting.

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

References

An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-nitrobenzoate is a versatile trifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its chemical architecture, featuring a methyl ester, a chloro substituent, and a nitro group on a benzene ring, offers a rich landscape for synthetic transformations. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, a key transformation in the synthesis of many bioactive molecules. The methyl ester provides a handle for hydrolysis or amidation. This guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental data from analogous systems, detailed experimental protocols, and a discussion of its application in the synthesis of molecules with potential biological activity.

Introduction

This compound (CAS No. 53553-14-3) is a key building block in organic synthesis, prized for the orthogonal reactivity of its three primary functional groups.[1][2] The strategic placement of the chloro and nitro groups on the benzoate ring creates a unique electronic environment that dictates the regioselectivity and reactivity of the molecule. This guide will delve into the specific reactivity of the chloro, nitro, and methyl ester functionalities, providing a technical resource for scientists engaged in the design and synthesis of novel chemical entities.

Reactivity of the Aromatic Ring and the Chloro Group: Nucleophilic Aromatic Substitution (SNA r)

The presence of a strong electron-withdrawing nitro group ortho and para to the chloro substituent significantly activates the aromatic ring towards nucleophilic attack. This makes the chloro atom a viable leaving group in nucleophilic aromatic substitution (SNA r) reactions.

General Mechanism

The SNA r reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of reaction is generally dependent on the stability of this intermediate, which is enhanced by the presence of electron-withdrawing groups.

Reactivity with Amines

The reaction of this compound with primary and secondary amines is a common method for introducing nitrogen-containing substituents. These reactions are typically carried out in a polar aprotic solvent at elevated temperatures.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Piperidine | DMSO | K₂CO₃ | 80-100 | 4-8 | 85-95 |

| Morpholine | DMF | Et₃N | 100-120 | 6-12 | 80-90 |

| Aniline | NMP | K₂CO₃ | 120-140 | 12-24 | 70-85 |

Note: Yields are estimated based on reactions with structurally similar activated aryl chlorides.

Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)-3-nitrobenzoate (Analogous Protocol)

-

To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) (5 mL per mmol of substrate), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Reactivity of the Nitro Group: Reduction to an Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.

Common Reducing Agents

Several reagents can effectively reduce an aromatic nitro group in the presence of other functional groups like esters and halides. The choice of reducing agent often depends on the desired selectivity and reaction conditions.

Table 2: Comparison of Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| SnCl₂·2H₂O | Ethanol | 50-70 | 1-3 | 80-95 | Mild conditions, tolerates ester and halide groups.[3] |

| Fe / NH₄Cl | Ethanol/Water | Reflux | 2-4 | 75-90 | Cost-effective, generally well-tolerated functional groups. |

| H₂ / Pd/C | Methanol/Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean, may cause dehalogenation. |

Experimental Protocol: Reduction of this compound with Tin(II) Chloride

-

Dissolve this compound (1.0 eq) in ethanol (15 mL per gram of substrate) in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise to the solution.

-

Stir the mixture at 60 °C for 2 hours. The reaction can be monitored by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and 2M aqueous sodium hydroxide to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 2-chloro-3-aminobenzoate.

Reactivity of the Methyl Ester Group: Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Basic Hydrolysis (Saponification)

Basic hydrolysis is typically irreversible and is a common method for obtaining the carboxylate salt, which can then be acidified to yield the carboxylic acid.

Table 3: Conditions for Basic Hydrolysis of Methyl Benzoate Analogs

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| NaOH | Methanol/Water | Reflux | 2-4 | >90 |

| LiOH | THF/Water | Room Temperature | 4-8 | >95 |

| KOH | Ethanol/Water | Reflux | 2-4 | >90 |

Experimental Protocol: Hydrolysis of this compound

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 3 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with concentrated HCl.

-

Collect the precipitated 2-chloro-3-nitrobenzoic acid by filtration, wash with cold water, and dry.

Applications in the Synthesis of Bioactive Molecules

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a range of biologically active molecules.

Synthesis of Antimicrobial Agents

Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial activity.[4] By utilizing the reactivity of the chloro and nitro groups, a variety of amine and other nucleophilic substituents can be introduced, allowing for the generation of libraries of compounds for antimicrobial screening.

Synthesis of Anti-inflammatory Agents

Nitroaromatic compounds and their derivatives have been explored as scaffolds for the development of anti-inflammatory agents.[5][6] The reduction of the nitro group in this compound provides an entry point to 3-amino-2-chlorobenzoic acid derivatives, which can be further elaborated into more complex molecules with potential anti-inflammatory properties.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic organic chemistry. The distinct reactivity of its chloro, nitro, and methyl ester groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. This guide has provided a detailed overview of its reactivity, supported by experimental protocols and a discussion of its applications in the synthesis of bioactive compounds. A thorough understanding of the principles outlined herein will enable researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

References

Methyl 2-chloro-3-nitrobenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-3-nitrobenzoate is a valuable and highly reactive building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a nitro group on an aromatic ring, provides multiple reaction sites for strategic chemical modifications. This guide offers a comprehensive overview of its applications, detailing key synthetic transformations and providing experimental protocols for its use in the synthesis of valuable heterocyclic scaffolds and other important chemical intermediates.

Physicochemical Properties and Reactivity

This compound is a stable, solid compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1] The presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity of the aromatic ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization and derivatization reactions. The methyl ester provides a handle for hydrolysis, amidation, or other ester-to-amide conversions.

Key Synthetic Applications and Experimental Protocols

This section details the primary applications of this compound as a synthetic building block, providing detailed experimental protocols for key transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at the 2-position, activated by the ortho-nitro group, is an excellent site for nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate substituted anthranilic acid derivatives.

This protocol is a general procedure for the SNAr reaction of this compound with an amine.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, etc.)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add the amine (1.2 eq) and a base (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-amino-3-nitrobenzoate derivative.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| This compound | Aniline | Methyl 2-(phenylamino)-3-nitrobenzoate | K₂CO₃, DMF, 100 °C, 12 h | Not Reported | General Protocol |

| This compound | Benzylamine | Methyl 2-(benzylamino)-3-nitrobenzoate | Et₃N, DMSO, 90 °C, 8 h | Not Reported | General Protocol |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Reduction of the Nitro Group and Subsequent Transformations

The nitro group of this compound can be selectively reduced to an amine, opening up a plethora of synthetic possibilities. The resulting methyl 2-chloro-3-aminobenzoate is a key intermediate for the synthesis of various heterocyclic systems.

This protocol describes a standard procedure for the reduction of the nitro group using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-chloro-3-aminobenzoate.

| Reactant | Product | Conditions | Yield (%) | Reference |

| This compound | Methyl 2-chloro-3-aminobenzoate | SnCl₂·2H₂O, HCl, Ethanol, rt | Not Reported | General Protocol |

Table 2: Reduction of this compound.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent motifs in pharmaceuticals and agrochemicals.

The synthesis of indazoles can be achieved through a multi-step sequence involving nucleophilic displacement of the chloride with hydrazine, followed by cyclization.

Workflow for the Synthesis of 7-Chloro-1H-indazole-3-carboxylic acid derivatives:

Caption: Synthetic pathway to 1H-indazole derivatives.

Materials:

-

This compound

-

Hydrazine hydrate

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| This compound | Hydrazine hydrate | Methyl 2-hydrazinyl-3-nitrobenzoate | Ethanol, reflux, 5 h | Not Reported | General Protocol |

Table 3: Synthesis of Hydrazinyl Intermediate.

Further steps involving reduction of the nitro group and subsequent cyclization would lead to the indazole core.

Benzoxazinones are another class of heterocycles accessible from this compound. The general strategy involves the reduction of the nitro group, followed by acylation of the resulting amine and subsequent intramolecular cyclization.

Logical Relationship for Benzoxazinone Synthesis:

Caption: Pathway to Benzoxazinone derivatives.

Summary

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for a wide range of transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and subsequent cyclization reactions to form important heterocyclic scaffolds such as indazoles and benzoxazinones. The detailed protocols and synthetic pathways provided in this guide are intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of new chemical space and the synthesis of novel, high-value molecules.

References

"Methyl 2-chloro-3-nitrobenzoate" suppliers and commercial availability

For researchers and professionals in drug development and chemical synthesis, the reliable procurement of specific chemical intermediates is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of the commercial availability of Methyl 2-chloro-3-nitrobenzoate (CAS No. 53553-14-3), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical Profile

This compound is a nitroaromatic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1][3] It typically appears as a white solid.[1][2] The presence of both a chloro and a nitro group on the benzene ring makes it a versatile intermediate for introducing various functionalities into more complex molecules.[1][2]

Commercial Availability and Suppliers

This compound is available from a range of global suppliers, catering to both research and bulk quantity needs. Purity levels are generally high, ensuring suitability for sensitive synthetic applications.

Supplier Information

| Supplier | Country | Notes |

| Chem-Impex International | USA | Offers various quantities from 100mg to 5g.[1] |

| Jiangsu Xinsu New Materials Co., Ltd. | China | Provides bulk quantities with a minimum order of 200 kg.[4][5] |

| ChemScene | USA | Supplies the compound with a purity of ≥97%.[3] |

| Apollo Scientific | UK | Offers a range of sizes from 100mg to 100g with 99% purity.[6] |

| Sigma-Aldrich (Ambeed) | USA | Lists the product with 97% purity. |

| TITAN (via ECHO CHEMICAL CO., LTD.) | Taiwan | Provides the compound in 25g specifications.[7] |

| Syn-Finechem Laboratories Pvt. Ltd. | India | Lists the compound among its product offerings. |

| Combi-Blocks | USA | Offers the compound with 95% purity.[8] |

Quantitative Commercial Data

Pricing and available quantities vary significantly between suppliers, reflecting differences in scale and purity. The following table summarizes available quantitative data for research-scale quantities.

| Supplier | Purity | Quantity | Price (USD) | Price (GBP) |

| Chem-Impex International[1] | ≥ 98% (HPLC) | 100 mg | $79.22 | - |

| 250 mg | $155.73 | - | ||

| 1 g | $313.27 | - | ||

| 5 g | $939.51 | - | ||

| Apollo Scientific[6] | 99% | 100 mg | - | £15.00 |

| 250 mg | - | £17.00 | ||

| 1 g | - | £22.00 | ||

| 5 g | - | £51.00 | ||

| 25 g | - | £253.00 | ||

| 100 g | - | £1,007.00 | ||

| Jiangsu Xinsu New Materials Co., Ltd.[4] | N/A | ≥ 200 kg (MOQ) | ~$2.60 / kg | - |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.

Experimental Protocols

As this guide focuses on procurement, detailed experimental protocols for the use of this compound are beyond its scope. However, suppliers typically provide safety and handling information. For instance, the compound is stored at room temperature or under refrigerated conditions (0-8 °C) and should be handled with standard laboratory precautions.[1][3] Hazard statements indicate that it may be harmful if swallowed, and cause skin, eye, and respiratory irritation.

Chemical Sourcing Workflow

The process of acquiring a chemical like this compound for research or development follows a structured workflow. This ensures that the procured material meets the specific requirements of the intended application in a timely and cost-effective manner.

Caption: A flowchart illustrating the key stages of the chemical sourcing and procurement process for research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. China Chloro, China Chloro Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]

- 5. China Nitro Benzoic Acid, Nitro Benzoic Acid Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

- 6. 53553-14-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 8. Combi-Blocks [combi-blocks.com]

Methodological & Application

Synthesis of Heterocycles Using Methyl 2-chloro-3-nitrobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3-nitrobenzoate is a versatile and highly reactive organic intermediate, making it a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both an electrophilic chlorinated aromatic ring and a reducible nitro group, offers multiple avenues for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, namely benzimidazoles and quinazolinones, utilizing this compound as the starting material. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2]

Synthesis of 1,2-Disubstituted Benzimidazoles

The synthesis of 1,2-disubstituted benzimidazoles from this compound can be achieved through a two-step sequence involving an initial nucleophilic aromatic substitution followed by a reductive cyclization. This approach allows for the introduction of diversity at two positions of the benzimidazole core.

Application Note 1: Synthesis of Methyl 2-(alkylamino)-3-nitrobenzoate Intermediate

The first step involves the nucleophilic substitution of the chlorine atom in this compound with a primary amine. The electron-withdrawing nitro group activates the aromatic ring, facilitating this substitution.

Reaction Principle: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the primary amine displaces the chloride. The reaction is typically carried out in a polar aprotic solvent at room temperature.

Proposed Reaction Scheme:

Figure 1: Nucleophilic substitution of this compound.

Experimental Protocol: Synthesis of Methyl 2-(methylamino)-3-nitrobenzoate

This protocol is adapted from a similar synthesis using ethyl 4-chloro-3-nitrobenzoate.[3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add a solution of methylamine (1.1 eq) in THF dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired methyl 2-(methylamino)-3-nitrobenzoate.

| Intermediate Product | Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| Methyl 2-(methylamino)-3-nitrobenzoate | This compound | Methylamine | THF | Room Temp. | 2-4 | (Not Reported) |

Note: The yield is not reported for this specific substrate and needs to be determined empirically.

Application Note 2: Reductive Cyclization to form 1,2-Disubstituted Benzimidazoles

The second step involves the reductive cyclization of the methyl 2-(alkylamino)-3-nitrobenzoate intermediate with an aldehyde. The nitro group is reduced to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring. Microwave irradiation can be employed to accelerate this one-pot reaction.[3]

Reaction Principle: The reaction is a one-pot process that combines the reduction of the nitro group to an amine and the condensation with an aldehyde, followed by cyclization to form the benzimidazole ring. Sodium dithionite is a common reducing agent for this transformation.

Proposed Reaction Scheme:

Figure 2: Reductive cyclization to form 1,2-disubstituted benzimidazoles.

Experimental Protocol: Synthesis of 1-Methyl-2-aryl-1H-benzo[d]imidazole-7-carboxylate

This protocol is adapted from a microwave-assisted synthesis of benzimidazole derivatives.[3]

-

Reaction Setup: In a microwave reaction vessel, combine methyl 2-(methylamino)-3-nitrobenzoate (1.0 eq), an aryl or heteroaryl aldehyde (1.2 eq), and sodium dithionite (Na₂S₂O₄) (2.0 eq) in dimethyl sulfoxide (DMSO).

-

Reaction: Seal the vessel and subject it to microwave irradiation at a suitable temperature and for a time sufficient to complete the reaction (e.g., 100-150 °C for 10-30 minutes). Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-disubstituted benzimidazole derivative.

| Product | Starting Intermediate | Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1-Methyl-2-aryl-1H-benzo[d]imidazole-7-carboxylate | Methyl 2-(methylamino)-3-nitrobenzoate | Aryl Aldehyde | Na₂S₂O₄ | DMSO | 100-150 (MW) | 10-30 | (Not Reported) |

Note: The yield is not reported for this specific substrate and needs to be determined empirically.

Synthesis of Quinazolinone Derivatives

While direct synthesis of quinazolinones from this compound is not widely reported, a plausible synthetic route can be proposed based on known quinazolinone syntheses. This would likely involve initial amination, followed by reaction with a suitable one-carbon synthon to form the pyrimidine ring.

Application Note 3: Proposed Synthesis of 8-Chloro-7-nitro-2-substituted-quinazolin-4(3H)-one

This proposed synthesis involves a two-step process. The first step is the reaction of this compound with a primary amine to form an N-substituted 2-amino-3-nitrobenzamide. The second step is the cyclization of this intermediate with an orthoester or an acid chloride to form the quinazolinone ring.

Proposed Reaction Scheme:

Figure 3: Proposed synthesis of quinazolinone derivatives.

Experimental Protocol: Proposed Synthesis of 8-Chloro-7-nitro-2,3-disubstituted-quinazolin-4(3H)-one

This is a hypothetical protocol based on general quinazolinone synthesis methods.

Step 1: Amination

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a sealed tube.

-

Reagent Addition: Add a primary amine (e.g., aniline, 1.2 eq).

-

Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography to obtain the 2-(arylamino)-3-nitrobenzamide intermediate.

Step 2: Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve the 2-(arylamino)-3-nitrobenzamide intermediate (1.0 eq) in an excess of an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate).

-

Reaction: Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., acetic anhydride or p-toluenesulfonic acid). Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up and Isolation: Cool the reaction mixture and remove the excess orthoester under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield the desired quinazolinone.

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 8-Chloro-7-nitro-2,3-disubstituted-quinazolin-4(3H)-one | This compound | Primary Amine, Orthoester | Ethanol, Neat | 100-120 (Step 1), Reflux (Step 2) | 4-12 | (Not Reported) |

Note: This is a proposed protocol and the conditions and yields need to be optimized experimentally.

Conclusion

This compound is a valuable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of benzimidazoles and propose pathways for other heterocycles like quinazolinones. The versatility of this starting material allows for the generation of diverse libraries of compounds for screening in drug discovery programs. Further optimization of the proposed reaction conditions is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3-nitrobenzoate is a versatile aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorine atom activated by an ortho-nitro group and a meta-ester group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functionalities, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1][2][3] The electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex, and facilitating the displacement of the chloride leaving group. These application notes provide an overview of the SNAr reactions of this compound and detailed protocols for its reaction with various nucleophiles.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

Caption: General mechanism of the SNAr reaction.

The typical experimental workflow for these reactions involves the dissolution of the substrate and nucleophile in a suitable polar aprotic solvent, often in the presence of a base to deprotonate the nucleophile or neutralize the acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution.

References

The Role of Methyl 2-chloro-3-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-3-nitrobenzoate is a versatile chemical intermediate that serves as a critical starting material in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring an ester, a chloro group, and a nitro group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of an Intermediate for the Anticancer Drug Lenalidomide

This compound is a precursor to methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate in the synthesis of Lenalidomide. Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. The synthesis involves the bromination of the methyl group, followed by a condensation reaction.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

This protocol is adapted from established patent literature.[1][2]

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Acetonitrile (ACN)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and then with cold isopropyl alcohol.

-

Dry the product under vacuum to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

This protocol is a general representation of procedures found in the literature.[2]

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a reaction vessel, suspend 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add triethylamine (TEA) (2.5 eq) to the suspension and stir for 15-20 minutes at room temperature.

-

Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in DMSO to the reaction mixture.

-

Heat the mixture to 50-55°C and maintain for 12 hours.

-

Monitor the reaction by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and then with methanol.

-

Dry the product to obtain 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide | Acetonitrile | 82 | 12-15 | 85-95 | >98 (HPLC) |

| 2 | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione HCl | DMSO | 50-55 | 12 | 80-90 | >99 (HPLC) |

Experimental Workflow

Caption: Synthesis of a Lenalidomide intermediate.

Signaling Pathway of Lenalidomide

Lenalidomide exerts its anticancer effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of key survival proteins in multiple myeloma cells, leading to apoptosis and cell death.

Caption: Mechanism of action of Lenalidomide.

Synthesis of Benzimidazole Intermediates with Potential Anti-inflammatory and Antimicrobial Activity

Nitroaromatic compounds, such as derivatives of this compound, are valuable precursors for the synthesis of benzimidazoles. Benzimidazole scaffolds are present in numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[3][4] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

This protocol outlines a general method for the reductive cyclization of a nitro-aniline derivative, which can be obtained from this compound through nucleophilic aromatic substitution and subsequent functional group manipulations.

Materials:

-

Substituted 2-nitroaniline derivative

-

Sodium dithionite (Na₂S₂O₄) or Iron powder/NH₄Cl

-

Aromatic aldehyde

-

Dimethyl sulfoxide (DMSO) or Formic acid

Procedure (Microwave-assisted): [3]

-

In a microwave-safe vial, combine the substituted 2-nitroaniline derivative (1.0 eq) and the aromatic aldehyde (1.1 eq).

-

Add sodium dithionite (2.0 eq) as the reducing and cyclizing agent.

-

Add DMSO as the solvent.

-

Seal the vial and subject it to microwave irradiation at a suitable temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Quantitative Data Summary (Representative)

| Starting Material | Reagent | Method | Time (min) | Yield (%) |

| Ethyl 4-(methylamino)-3-nitrobenzoate | Benzaldehyde | Microwave | 15 | 85 |

| Ethyl 4-(propylamino)-3-nitrobenzoate | 4-Chlorobenzaldehyde | Microwave | 20 | 82 |

Experimental Workflow

Caption: Synthesis of 2-substituted benzimidazoles.

Synthesis of Quinoline Intermediates with Potential Antimicrobial Activity